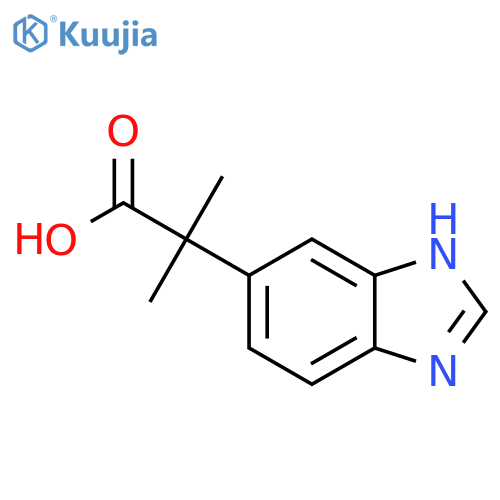Cas no 1368553-72-3 (2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid)

1368553-72-3 structure
商品名:2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid
- 1368553-72-3
- EN300-1845888
-
- インチ: 1S/C11H12N2O2/c1-11(2,10(14)15)7-3-4-8-9(5-7)13-6-12-8/h3-6H,1-2H3,(H,12,13)(H,14,15)
- InChIKey: AXVLDWZUHXHREL-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)(C)C1=CC=C2C(=C1)NC=N2)=O
計算された属性
- せいみつぶんしりょう: 204.089877630g/mol
- どういたいしつりょう: 204.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 66Ų
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845888-1.0g |
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid |
1368553-72-3 | 1g |
$986.0 | 2023-06-01 | ||
| Enamine | EN300-1845888-0.25g |
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid |
1368553-72-3 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1845888-0.1g |
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid |
1368553-72-3 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1845888-10g |
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid |
1368553-72-3 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1845888-10.0g |
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid |
1368553-72-3 | 10g |
$4236.0 | 2023-06-01 | ||
| Enamine | EN300-1845888-2.5g |
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid |
1368553-72-3 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1845888-5g |
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid |
1368553-72-3 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1845888-0.05g |
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid |
1368553-72-3 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1845888-0.5g |
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid |
1368553-72-3 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1845888-5.0g |
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid |
1368553-72-3 | 5g |
$2858.0 | 2023-06-01 |
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid 関連文献
-
1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
1368553-72-3 (2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid) 関連製品
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
